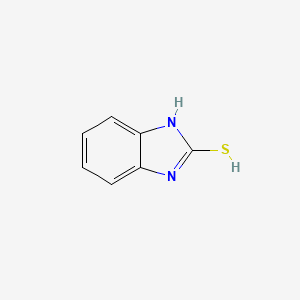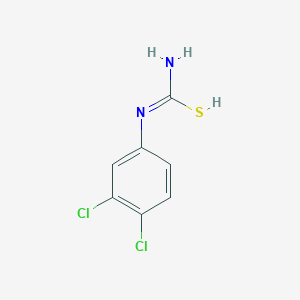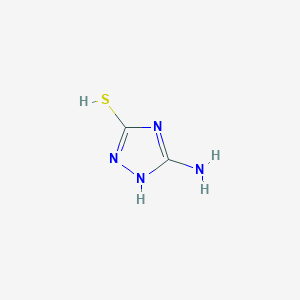![molecular formula C8H11ClFN5 B7722645 [N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7722645.png)
[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that features a fluorophenyl group attached to a carbamimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 4-fluoroaniline with a suitable carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines .
Aplicaciones Científicas De Investigación
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The carbamimidoyl moiety can form hydrogen bonds with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the amide linkage.
N-(4-Chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Fluorobenzenesulfonyl chloride: Contains a fluorophenyl group but with a sulfonyl chloride moiety.
Uniqueness
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its dual carbamimidoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJTLZNKNUTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7722619.png)
![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7722626.png)









